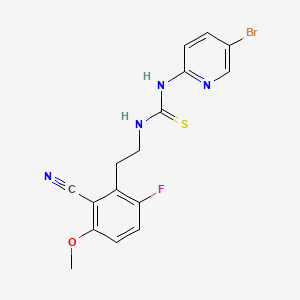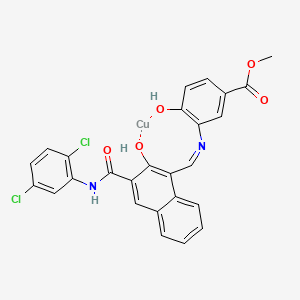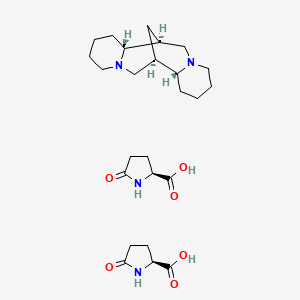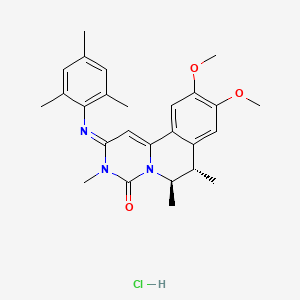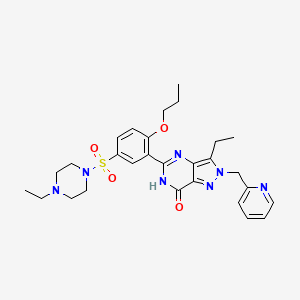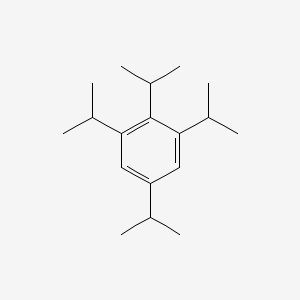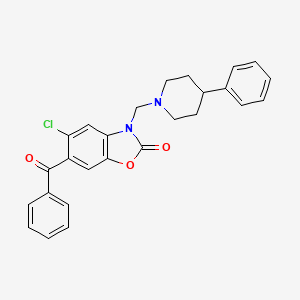
trans-Dichlorobis(1,2-ethanediamine-N,N')rhodium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride: is a coordination complex that features rhodium as the central metal atom, coordinated with two chloride ions and two 1,2-ethanediamine ligands. This compound is of significant interest in the field of inorganic chemistry due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride typically involves the reaction of rhodium(III) chloride with 1,2-ethanediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The general reaction can be represented as: [ \text{RhCl}_3 + 2 \text{en} \rightarrow \text{trans-}[\text{RhCl}_2(\text{en})_2]\text{Cl} ] where “en” stands for 1,2-ethanediamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the desired product.
化学反应分析
Types of Reactions: trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other anions.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Isomerization Reactions: The compound can isomerize to form the cis isomer under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like silver nitrate (AgNO3) to remove chloride ions, followed by the addition of the desired ligand.
Oxidation-Reduction Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Formation of new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Formation of rhodium complexes in different oxidation states.
科学研究应用
Chemistry:
- Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
- Studied for its coordination chemistry and structural properties.
Biology and Medicine:
- Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and proteins.
- Explored for its antimicrobial properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
作用机制
The mechanism by which trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride exerts its effects involves coordination with target molecules, such as DNA or proteins. The rhodium center can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
相似化合物的比较
- trans-Dichlorobis(1,2-ethanediamine-N,N’)cobalt chloride
- trans-Dichlorobis(1,2-ethanediamine-N,N’)platinum chloride
Comparison:
- Rhodium vs. Cobalt and Platinum: Rhodium complexes often exhibit different reactivity and stability compared to cobalt and platinum complexes. Rhodium is generally more expensive and less abundant than cobalt but offers unique catalytic properties.
- Chemical Properties: Rhodium complexes may have different electronic and steric properties, influencing their reactivity and applications.
属性
CAS 编号 |
15444-63-0 |
|---|---|
分子式 |
C4H16Cl3N4Rh |
分子量 |
329.46 g/mol |
IUPAC 名称 |
dichlororhodium(1+);ethane-1,2-diamine;chloride |
InChI |
InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |
InChI 键 |
WMPVJKZXLZMGHJ-UHFFFAOYSA-K |
规范 SMILES |
C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



